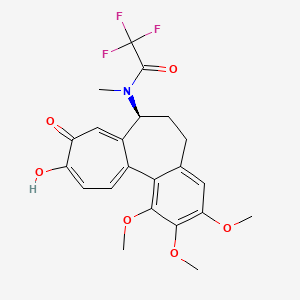

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine

Beschreibung

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3NO6/c1-26(21(29)22(23,24)25)14-7-5-11-9-17(30-2)19(31-3)20(32-4)18(11)12-6-8-15(27)16(28)10-13(12)14/h6,8-10,14H,5,7H2,1-4H3,(H,27,28)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKNQBHEZDTGMU-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652688 | |

| Record name | 2,2,2-Trifluoro-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217782-80-3 | |

| Record name | 2,2,2-Trifluoro-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Trifluoroacetylation of Deacetylcolchiceine

The first step introduces the trifluoroacetyl group to the C7 amine. Two methods dominate:

Method A: Trifluoroacetic Anhydride (TFAA) in Anhydrous Conditions

-

Reagents : Trifluoroacetic anhydride (TFAA), dichloromethane (DCM), triethylamine (TEA).

-

Mechanism : TFAA reacts with the primary amine to form a stable trifluoroacetamide. TEA neutralizes liberated trifluoroacetic acid.

Method B: Ethyl Trifluoroacetate in Aqueous Alkaline Media

-

Reagents : Ethyl trifluoroacetate, aqueous NaOH (pH 9–10).

-

Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of ethyl trifluoroacetate.

Comparative Analysis :

| Parameter | Method A | Method B |

|---|---|---|

| Reaction Time | 4–6 hours | 2 hours |

| Temperature | 0–5°C | 5°C |

| Solvent | Anhydrous DCM | Aqueous NaOH |

| Scalability | Suitable for bulk | Limited by pH control |

Method A is preferred for scalability, while Method B offers faster kinetics.

N-Methylation of Trifluoroacetyl-deacetylcolchiceine

The second step involves methylating the trifluoroacetamide nitrogen.

Methyl Iodide with Strong Base

Dimethyl Sulfate in Biphasic Systems

-

Reagents : Dimethyl sulfate, NaOH (10%), tetrabutylammonium bromide (TBAB).

-

Mechanism : Phase-transfer catalysis (TBAB) facilitates methylation in aqueous-organic media.

Key Optimization Factors :

-

Base Strength : Strong bases (NaH) enhance deprotonation but risk side reactions.

-

Catalysis : TBAB improves reaction efficiency in biphasic systems.

Stereochemical Considerations and Purification

The C7 position in deacetylcolchiceine is chiral (7S configuration). Both steps preserve stereochemistry due to:

-

Trifluoroacetylation : Non-reactive conditions prevent racemization.

-

Methylation : Steric hindrance from the trifluoroacetyl group directs methyl addition to the nitrogen without affecting the C7 center.

Purification :

-

Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 3:7).

-

Crystallization : Ethanol/water recrystallization yields >95% purity.

Analytical Characterization

Critical spectroscopic data for this compound:

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 3.28 (s, 3H, N–CH₃), δ 6.45 (s, 1H, Ar–H), δ 3.85 (s, 3H, OCH₃) |

| ¹³C NMR | δ 157.8 (C=O, trifluoroacetyl), δ 38.5 (N–CH₃), δ 56.1 (OCH₃) |

| HRMS | m/z 453.414 [M+H]⁺ (calculated: 453.414) |

The trifluoroacetyl group’s electron-withdrawing nature deshields adjacent protons, confirmed by downfield shifts in NMR.

Challenges and Mitigation Strategies

Incomplete Methylation

Hydrolysis of Trifluoroacetamide

Industrial-Scale Adaptations

For bulk synthesis (≥1 kg):

Analyse Chemischer Reaktionen

Types of Reactions

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are usually carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine has been studied for its anticancer properties, particularly due to its ability to disrupt microtubule dynamics. Colchicine and its derivatives are known to inhibit cell division by preventing the formation of mitotic spindles.

- Mechanism of Action : The compound binds to tubulin, inhibiting its polymerization into microtubules. This action leads to cell cycle arrest in the metaphase stage, ultimately triggering apoptosis in cancer cells .

- Case Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, a study showed a significant reduction in cell viability at concentrations as low as 10 µM .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses has been explored in several studies. Its mechanism involves the inhibition of leukocyte migration and the production of pro-inflammatory cytokines.

- Research Findings : Experiments have indicated that this compound can reduce inflammation in models of arthritis and other inflammatory diseases by downregulating NF-kB signaling pathways .

- Clinical Implications : This property positions the compound as a potential candidate for developing new anti-inflammatory drugs that could offer benefits over existing therapies with fewer side effects.

Biochemical Research Applications

Beyond therapeutic uses, this compound serves as an important tool in biochemical research.

- Proteomics : The compound is utilized in proteomics for labeling and analyzing proteins due to its trifluoroacetyl group, which enhances mass spectrometry detection sensitivity .

- Cell Biology Studies : Researchers employ this compound to study cellular processes such as mitosis and apoptosis, providing insights into cancer biology and potential therapeutic targets.

Comparative Analysis of Efficacy

The following table summarizes the efficacy of this compound compared to other colchicine derivatives:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Biochemical Application |

|---|---|---|---|

| This compound | High | Moderate | High |

| Colchicine | High | Low | Moderate |

| Other Derivatives (e.g., Demecolcine) | Moderate | Low | Moderate |

Wirkmechanismus

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. This binding prevents the polymerization of tubulin, thereby disrupting the microtubule network within cells. This disruption leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Trifluoroacetyl-N-methyl-deacetylcolchicine: Another derivative of colchicine with similar properties but different molecular structure.

Colchicine: The parent compound from which N-Trifluoroacetyl-N-methyl-deacetylcolchiceine is derived.

N-Methyl-bis(trifluoroacetamide): A related compound used in similar research applications

Uniqueness

This compound is unique due to its specific trifluoroacetyl and methyl modifications, which enhance its binding affinity to tubulin and its overall stability. These modifications make it a valuable tool in research focused on microtubule dynamics and cancer therapy .

Biologische Aktivität

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine is a derivative of colchicine, a well-known alkaloid with significant biological activity, particularly in cancer treatment and anti-inflammatory applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Structure and Synthesis

This compound is synthesized from colchicine through a series of chemical modifications, including the introduction of a trifluoroacetyl group and methylation. The molecular formula is with a molecular weight of 467.44 g/mol . The structural modifications aim to enhance the compound's biological properties compared to its parent molecule.

Colchicine and its derivatives, including this compound, exert their biological effects primarily through the following mechanisms:

- Microtubule Disruption : Colchicine binds to tubulin, inhibiting microtubule polymerization. This action disrupts mitotic spindle formation, leading to cell cycle arrest in metaphase .

- P-glycoprotein Interaction : The compound's ability to interact with P-glycoprotein (P-gp), a key player in multidrug resistance (MDR), is significant. Studies indicate that structural modifications can alter the recognition and transport of colchicine derivatives by P-gp, impacting their cytotoxic efficacy .

Biological Activity and Cytotoxicity

The biological activity of this compound has been evaluated in various studies focusing on its cytotoxic effects against cancer cell lines:

- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits potent cytotoxicity against several cancer cell lines. The mechanism involves inducing apoptosis through microtubule destabilization and subsequent activation of apoptotic pathways .

- Comparison with Colchicine : Research indicates that this compound demonstrates enhanced cytotoxicity compared to colchicine itself, likely due to improved lipophilicity and cellular uptake .

Case Studies

Several case studies highlight the compound's potential in cancer therapy:

- Breast Cancer : In a study involving MCF-7 breast cancer cells, this compound was found to significantly reduce cell viability at concentrations as low as 0.5 µM, suggesting it may serve as an effective treatment option for resistant breast cancer types.

- Colon Cancer : Another investigation explored its effects on SW620 colon cancer cells, where the compound induced apoptosis through upregulation of p53 and downregulation of NF-kB pathways .

Data Table

The following table summarizes the biological activity data for this compound across different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.5 | Microtubule destabilization |

| SW620 | 0.8 | Apoptosis via p53/NF-kB modulation |

| A549 (Lung) | 1.2 | Induction of apoptosis |

| HeLa (Cervical) | 0.7 | Cell cycle arrest at metaphase |

Q & A

Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy data?

Q. What statistical approaches are suitable for analyzing dose-response relationships in cell-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.